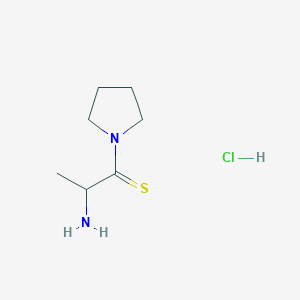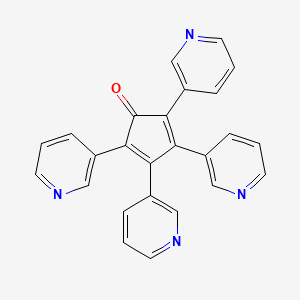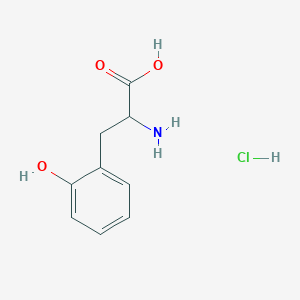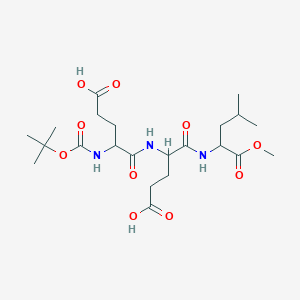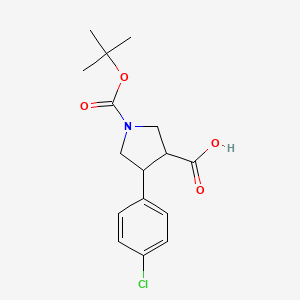
trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a suitable carboxylating agent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its pharmacological effects. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this intermediate .
Comparación Con Compuestos Similares
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
1-[(tert-butoxy)carbonyl]-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a chlorophenyl group, which can influence its reactivity and biological activity.
1-[(tert-butoxy)carbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: The presence of a methoxy group can alter the compound’s electronic properties and interactions with biological targets.
1-[(tert-butoxy)carbonyl]-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid: The bromophenyl group can affect the compound’s reactivity in substitution reactions and its pharmacological profile.
The uniqueness of 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various synthetic and research applications .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJYHHDUOADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)


![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
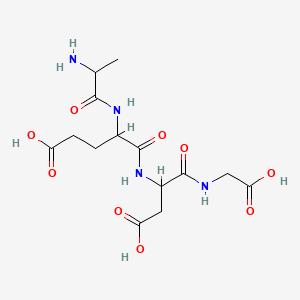
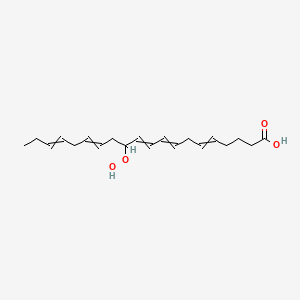
![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)
